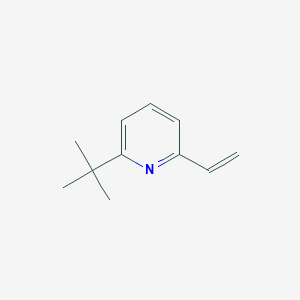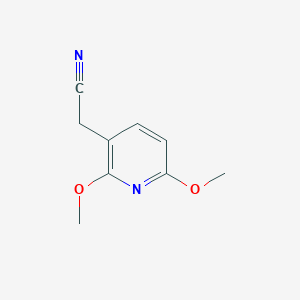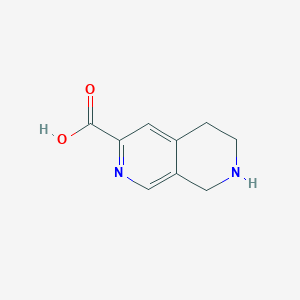
Homolanthionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-4,4’-thiobis(2-aminobutanoicacid), also known as L-Homocystine, is an aliphatic amino acid with the molecular formula C8H16N2O4S2. It is a white powder with an acidic taste and is easily soluble in water. This compound is notable for its sulfhydryl group on its side chain, which allows it to form disulfide bonds with other L-Homocystine residues in proteins, contributing to the stable three-dimensional structure of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homocystine can be synthesized through various methods. One common synthetic route involves the oxidation of L-Homocysteine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH environment to ensure the stability of the product .
Industrial Production Methods
In industrial settings, L-Homocystine is produced through the fermentation of specific bacterial strains that can biosynthesize the compound from simpler precursors. The fermentation process is followed by extraction and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Homocystine undergoes various chemical reactions, including:
Oxidation: L-Homocystine can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins.
Reduction: The disulfide bonds in L-Homocystine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups in L-Homocystine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Reaction Conditions: Controlled pH, aqueous solutions.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Free Thiol Groups: Formed during reduction reactions.
Scientific Research Applications
L-Homocystine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential role in cardiovascular diseases and as a biomarker for certain health conditions.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
L-Homocystine exerts its effects primarily through the formation of disulfide bonds, which stabilize the three-dimensional structure of proteins. These disulfide bonds are crucial for the proper folding and stability of many proteins. The compound can also act as a precursor for other biologically important molecules, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Cystine: Another amino acid with a similar structure but with a different side chain.
L-Methionine: Contains a sulfur atom but does not form disulfide bonds as readily as L-Homocystine.
L-Cysteine: Similar in structure but exists primarily in its reduced form with free thiol groups.
Uniqueness
L-Homocystine is unique due to its ability to form stable disulfide bonds, which are essential for the structural integrity of many proteins. This property makes it particularly valuable in studies related to protein folding and stability .
Properties
CAS No. |
31982-10-2 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
MBEPFGPQVBIIES-WDSKDSINSA-N |
Isomeric SMILES |
C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)




